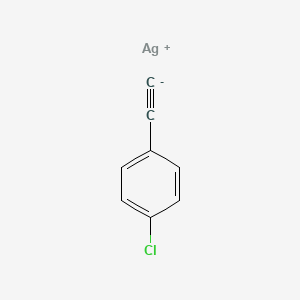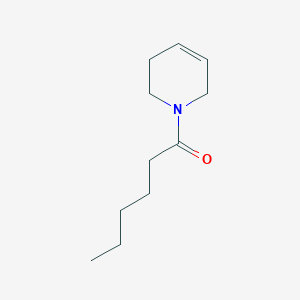
1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one typically involves the reaction of a pyridine derivative with a hexanone compound under specific conditions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde or ketone with a pyridine derivative in the presence of a base.
Reductive Amination: Reacting a pyridine derivative with a hexanone in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:
Catalytic Hydrogenation: Using a metal catalyst to facilitate the reaction.
Continuous Flow Synthesis: Employing continuous reactors to produce the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to a more oxidized state using oxidizing agents.
Reduction: Conversion to a more reduced state using reducing agents.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of a carboxylic acid or ketone.
Reduction: Formation of an alcohol or amine.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine Derivatives: Compounds with similar structures but different functional groups.
Hexanone Derivatives: Compounds with similar carbon chain lengths but different ring structures.
Uniqueness
1-(3,6-Dihydropyridin-1(2H)-yl)hexan-1-one is unique due to its specific combination of a pyridine ring and a hexanone chain, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
52031-30-8 |
|---|---|
Molekularformel |
C11H19NO |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
1-(3,6-dihydro-2H-pyridin-1-yl)hexan-1-one |
InChI |
InChI=1S/C11H19NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h4,6H,2-3,5,7-10H2,1H3 |
InChI-Schlüssel |
QDGNCDULFPNJLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N1CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


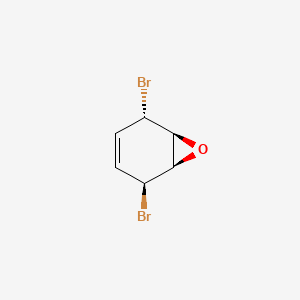
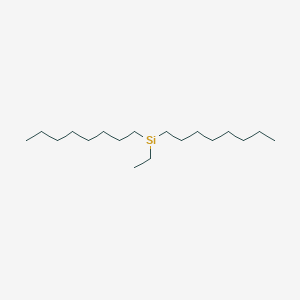
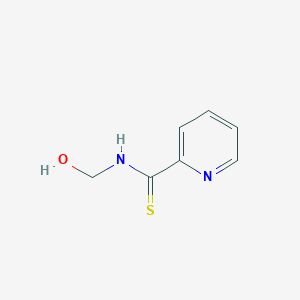
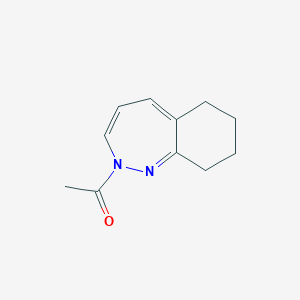



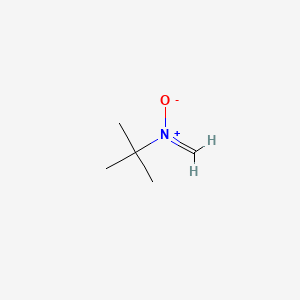
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)
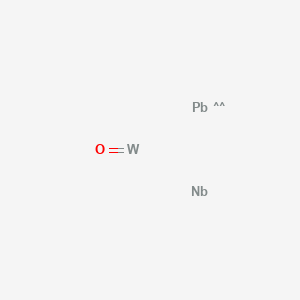
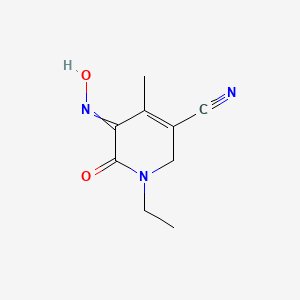
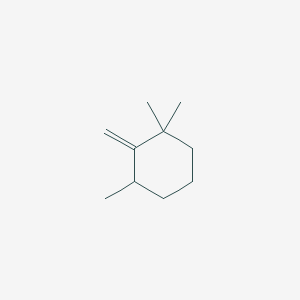
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
